17,20,21-Trihydroxypregn-4-en-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSGLNHLVHCFT-WMSSUOLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-59-4 | |
| Record name | 17,20,21-Trihydroxy-4-pregnen-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Endogenous Formation of 17,20,21 Trihydroxypregn 4 En 3 One
Precursor Substrates and Initial Steroidogenic Conversions
The journey to 17,20,21-Trihydroxypregn-4-en-3-one begins with fundamental building blocks and progresses through key intermediates that are pivotal for the entire steroid hormone cascade.
Cholesterol and Early Pregnenolone (B344588) Pathway Intermediates
The foundational molecule for all steroid hormone synthesis is cholesterol. davincilabs.com This lipid, primarily produced by the liver, serves as the initial substrate for steroidogenesis. davincilabs.com The process is initiated by the transport of cholesterol into the mitochondria of steroidogenic cells, a rate-limiting step in hormone production. reactome.org Within the inner mitochondrial membrane, the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1, catalyzes a three-step oxidation of cholesterol to yield pregnenolone. reactome.orgnih.gov This conversion marks the first committed step in the synthesis of all steroid hormones. reactome.org
Pregnenolone then serves as a central precursor, capable of being shunted down various pathways to produce a diverse range of steroid hormones, including progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens. davincilabs.com The conversion from cholesterol to pregnenolone is a critical control point in steroidogenesis. researchgate.net
Progesterone (B1679170) and 17-Hydroxyprogesterone as Key Precursors
Following its formation, pregnenolone can be converted to progesterone. Progesterone is a crucial intermediate and a precursor for many other steroids. rupahealth.com The enzyme 17α-hydroxylase, a component of the cytochrome P450 17A1 (CYP17A1) enzyme complex, then acts on progesterone to introduce a hydroxyl group at the 17α position, forming 17-hydroxyprogesterone (17-OHP). rupahealth.comwikipedia.orghmdb.ca This hydroxylation step is vital for the production of glucocorticoids and sex steroids. rupahealth.comwikipedia.org
17-hydroxyprogesterone is a direct and key precursor in the pathway leading to this compound. researchgate.netresearchgate.netresearchgate.net Further enzymatic modifications of 17-hydroxyprogesterone are required to introduce the additional hydroxyl groups at the C20 and C21 positions, ultimately yielding the target compound.
Enzymatic Mechanisms and Catalysis in Biosynthesis
The conversion of precursor substrates into this compound is orchestrated by a series of highly specific enzymes. These biocatalysts, primarily from the cytochrome P450 superfamily and hydroxysteroid dehydrogenase family, are responsible for the precise hydroxylations and reductions required to form the final product.
Cytochrome P450 Enzymes (e.g., CYP17A1, CYP11B1)
Cytochrome P450 enzymes are a diverse group of monooxygenases that play a central role in steroid biosynthesis. nih.gov
CYP17A1: This enzyme possesses dual functionality, exhibiting both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orguniprot.org Its 17α-hydroxylase activity is essential for converting progesterone to 17-hydroxyprogesterone, a critical step in the pathway towards this compound. wikipedia.orguniprot.org While the 17,20-lyase activity of CYP17A1 is primarily associated with the production of androgens, its hydroxylase function is paramount in this context. wikipedia.org
CYP11B1: Known as 11β-hydroxylase, CYP11B1 is another crucial mitochondrial cytochrome P450 enzyme in steroidogenesis. nih.govnih.gov While its primary role is in the synthesis of cortisol and corticosterone, its activity can be influenced by factors such as ACTH, which can upregulate its expression. nih.goved.ac.uk In some contexts, CYP11B1 has been shown to be involved in the production of mineralocorticoids. nih.gov
Hydroxysteroid Dehydrogenases (HSDs) in Pregnane (B1235032) Metabolism
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the interconversion of ketosteroids and hydroxysteroids, playing a key role in regulating the activity of steroid hormones. nih.govnih.gov These enzymes are critical in the metabolism of pregnanes (C21 steroids). They belong to two main superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs). nih.gov In pregnane metabolism, HSDs are responsible for reductions and oxidations at various positions on the steroid nucleus, influencing the biological activity of the resulting molecules. wikipedia.org
Stereo-specificity of 20-Ketosteroid Reductases in this compound Formation (e.g., 20α- vs. 20β-hydroxylation)
The final steps in the formation of this compound involve the reduction of the 20-keto group of a precursor, such as 17,21-dihydroxypregn-4-ene-3,20-dione (11-deoxycortisol). This reduction is carried out by 20-ketosteroid reductases, which are types of hydroxysteroid dehydrogenases. The stereochemistry of this reduction is crucial, resulting in either a 20α- or a 20β-hydroxyl group.
Research in various species, particularly in fish, has highlighted the importance of 20β-hydroxysteroid dehydrogenase (20β-HSD) in the production of maturation-inducing steroids. researchgate.netresearchgate.net For instance, 17α,20β,21-trihydroxy-4-pregnen-3-one has been identified as a major metabolite in some fish species, formed from 17-hydroxyprogesterone. researchgate.netresearchgate.net The substitution of a 20β-hydroxyl group with a 20α-hydroxyl group has been shown to significantly reduce the biological activity of certain steroids, underscoring the stereo-specific nature of these enzymes and their impact on the function of the resulting hormone. researchgate.net The formation of the (20R)-isomer of this compound would involve a reductase with a specific stereochemical preference. nih.gov
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |
| Cytochrome P450 Side-Chain Cleavage | P450scc, CYP11A1 | Cleavage of cholesterol side-chain | Cholesterol | Pregnenolone |
| 17α-Hydroxylase/17,20-Lyase | CYP17A1 | 17α-hydroxylation | Progesterone, Pregnenolone | 17-Hydroxyprogesterone, 17-Hydroxypregnenolone |
| 11β-Hydroxylase | CYP11B1 | 11β-hydroxylation | 11-Deoxycortisol | Cortisol |
| 20-Ketosteroid Reductases | 20-KSR | Reduction of 20-keto group | 17,21-Dihydroxypregn-4-ene-3,20-dione | This compound |
Other Modifying Enzymes (e.g., Sulfotransferases, Sulfatases)
The metabolism and bioavailability of steroids, including pregnane derivatives, are significantly influenced by modifying enzymes that conjugate or deconjugate them. Sulfotransferases (SULTs) and sulfatases (STS) represent a critical enzymatic axis that regulates steroid activity by adding or removing sulfate (B86663) groups, respectively.
Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group on a substrate. This process, known as sulfation, increases the water solubility of lipophilic compounds like steroids, generally rendering them biologically inactive and facilitating their excretion. genecards.orgoup.com
One of the most relevant sulfotransferases for steroid metabolism is SULT2A1 , which is highly expressed in the adrenal glands and liver. genecards.orgoup.comnih.gov SULT2A1 is responsible for the sulfation of various hydroxysteroids, most notably converting dehydroepiandrosterone (B1670201) (DHEA) into its sulfated, inactive form, DHEAS. genecards.orgnih.gov This creates a large circulating reservoir of an inactive precursor that can be converted back to active DHEA in peripheral tissues. oup.com The expression of SULT2A1 is controlled by nuclear receptors, indicating a complex regulatory network for steroid sulfation. oup.comnih.gov
Steroid Sulfatase (STS) performs the reverse reaction, hydrolyzing sulfate esters from steroids to regenerate the parent, biologically active compound. nih.govwikipedia.org STS is found in the endoplasmic reticulum and is widely distributed throughout the body. wikipedia.orgbioscientifica.com Its activity is crucial for local, or intracrine, hormone production in various tissues. By converting circulating steroid sulfates like DHEAS and estrone (B1671321) sulfate (E1S) back into DHEA and estrone (E1), STS provides the necessary precursors for the synthesis of potent androgens and estrogens. nih.govoup.com Genetic deficiency of STS leads to a condition known as X-linked ichthyosis, characterized by the accumulation of cholesterol sulfate in the skin. bioscientifica.com
The balance between SULT and STS activities is a key mechanism for regulating the availability of active steroid hormones in specific tissues and at specific times. While sulfation is largely a deactivating and clearing mechanism, the desulfation by STS allows for the reactivation of these hormone precursors where needed.
Table 1: Key Modifying Enzymes in Steroid Metabolism
| Enzyme Family | Specific Enzyme | Primary Function | Key Substrates | Primary Location(s) |
|---|---|---|---|---|
| Sulfotransferases | SULT2A1 | Catalyzes the sulfation of hydroxysteroids, increasing water solubility and generally inactivating them. | DHEA, Pregnenolone, other hydroxysteroids, Bile Acids genecards.orgoup.comnih.gov | Adrenal Glands, Liver genecards.orgnih.gov |
| Sulfatases | Steroid Sulfatase (STS) | Catalyzes the hydrolysis of steroid sulfates, converting inactive precursors into active steroids. | DHEAS, Estrone Sulfate, Pregnenolone Sulfate, Cholesterol Sulfate wikipedia.orgbioscientifica.com | Widespread; Endoplasmic Reticulum of various tissues wikipedia.orgbioscientifica.com |
Identification and Elucidation of Biosynthetic Pathways in Biological Systems
The synthesis of this compound is intrinsically linked to the major pathways of steroidogenesis that produce glucocorticoids, mineralocorticoids, and androgens from cholesterol.
Canonical Steroidogenic Pathways
The canonical, or classical, pathways of steroid synthesis are a series of enzymatic reactions that convert cholesterol into biologically active steroid hormones. The formation of C21 steroids like cortisol provides a framework for understanding the potential synthesis of this compound.
The synthesis of glucocorticoids, such as cortisol, occurs primarily in the zona fasciculata of the adrenal cortex and follows a well-defined route: nih.govnih.gov
Cholesterol to Pregnenolone: The process begins with the transport of cholesterol into the mitochondria, where the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) converts it to pregnenolone. This is the rate-limiting step in steroidogenesis. nih.gov
Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov
Hydroxylation at C17: Progesterone undergoes 17α-hydroxylation by the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) to form 17α-hydroxyprogesterone (17OHP). nih.govyoutube.com This step is crucial as 17OHP is the central precursor for all glucocorticoids and a key branch point for androgen synthesis. nih.govplos.org
Hydroxylation at C21: 17OHP is then hydroxylated at the 21-position by CYP21A2 (21-hydroxylase) to produce 11-deoxycortisol. nih.govyoutube.comnih.gov
Hydroxylation at C11: The final step is the 11β-hydroxylation of 11-deoxycortisol by CYP11B1 (11β-hydroxylase) to form cortisol (11β,17,21-trihydroxypregn-4-ene-3,20-dione). nih.govyoutube.com
The compound this compound is a C21 steroid that differs from cortisol primarily at the C11 and C20 positions. It is structurally a derivative of 17α-hydroxyprogesterone. Its formation would require the action of hydroxylases acting at positions C20 and C21. A related compound, 17α,20β,21-trihydroxy-4-pregnen-3-one, has been identified as a maturation-inducing steroid in some non-mammalian species, produced from 17OHP. researchgate.netresearchgate.net This suggests that enzymes capable of 20- and 21-hydroxylation of 17OHP exist in certain biological contexts.
Table 2: Simplified Canonical Pathway of Cortisol Synthesis
| Precursor | Enzyme | Product |
|---|---|---|
| Cholesterol | CYP11A1 | Pregnenolone |
| Pregnenolone | 3β-HSD | Progesterone |
| Progesterone | CYP17A1 | 17α-Hydroxyprogesterone (17OHP) |
| 17α-Hydroxyprogesterone (17OHP) | CYP21A2 | 11-Deoxycortisol |
Alternative and Backdoor Steroid Synthesis Routes
In addition to the canonical pathways, alternative steroid synthesis routes, often termed "backdoor" pathways, have been identified. These routes become particularly significant when intermediates in the canonical pathway accumulate, such as in certain genetic disorders.
The primary androgen backdoor pathway provides a route for the synthesis of the potent androgen dihydrotestosterone (B1667394) (DHT) that bypasses the typical intermediates of androstenedione (B190577) and testosterone (B1683101). wikipedia.orgnih.gov This pathway begins with the key glucocorticoid precursor, 17α-hydroxyprogesterone (17OHP). wikipedia.org
The steps of the backdoor pathway are as follows:
17OHP is first reduced by the enzyme 5α-reductase (SRD5A1) and then by a 3α-hydroxysteroid dehydrogenase (e.g., AKR1C2/AKR1C4) to form 17α-hydroxyallopregnanolone. plos.org
This intermediate is then acted upon by the 17,20-lyase function of CYP17A1 to produce androsterone. nih.gov
Androsterone is subsequently converted to DHT.
This pathway is physiologically important for normal male sexual differentiation in the fetus and can become hyperactive in pathological states like 21-hydroxylase deficiency (congenital adrenal hyperplasia, or CAH). wikipedia.orgnih.gov In CAH, the block in cortisol production leads to a massive buildup of 17OHP, which is then shunted into both the canonical androgen pathway (leading to excess androstenedione) and the backdoor pathway, causing virilization. wikipedia.orgnih.gov The existence of the backdoor pathway demonstrates that alternative metabolic fates for C21 steroid precursors are an important part of steroid biology.
Table 3: Comparison of Canonical vs. Backdoor Androgen Synthesis
| Feature | Canonical ("Frontdoor") Pathway | Alternative ("Backdoor") Pathway |
|---|---|---|
| Starting Precursor | Dehydroepiandrosterone (DHEA) | 17α-Hydroxyprogesterone (17OHP) wikipedia.org |
| Key Intermediates | Androstenedione, Testosterone wikipedia.org | 17α-Hydroxyallopregnanolone, Androsterone plos.orgnih.gov |
| Testosterone as an Intermediate? | Yes | No nih.gov |
| Physiological Role | Primary androgen production in adult testes. | Crucial for male fetal genital development. nih.gov |
| Pathological Relevance | | Activated in 21-hydroxylase deficiency, causing virilization. wikipedia.orgnih.gov |
Tissue-Specific Biosynthetic Capacities (e.g., Gonadal, Adrenal, Fetal Tissues)
The capacity to synthesize steroids is not uniform throughout the body; it is highly specific to different tissues, reflecting their distinct physiological roles.
Adrenal Glands: The adrenal cortex is the principal site of glucocorticoid (cortisol), mineralocorticoid (aldosterone), and androgen precursor (DHEA, androstenedione) synthesis in humans. nih.govnih.gov Its distinct zones—glomerulosa, fasciculata, and reticularis—express different profiles of steroidogenic enzymes, allowing for the production of different classes of steroids. nih.govyoutube.com The adrenal glands are a major source of 17OHP, the precursor that can be directed down the glucocorticoid pathway or shunted into androgen synthesis via the canonical or backdoor routes, especially under conditions of ACTH overstimulation as seen in CAH. nih.govnih.gov
Gonads (Testes and Ovaries): The gonads are specialized for the production of sex steroids. The Leydig cells of the testes are the primary site of testosterone production in adult males via the canonical pathway. plos.org The ovaries synthesize estrogens from androgen precursors produced within the theca cells, a process completed by the enzyme aromatase in the granulosa cells. plos.org Notably, the fetal testis relies heavily on the backdoor pathway to produce the DHT required for the masculinization of the external genitalia. plos.orgnih.gov
Fetal Tissues and the Placenta: The fetal period is characterized by a unique steroidogenic environment governed by the fetoplacental unit. The fetal adrenal gland is highly active and produces large amounts of DHEA, which serves as a precursor for placental estrogen synthesis. nih.gov The placenta itself is an incomplete steroidogenic organ; it lacks enzymes like CYP17A1 but has high levels of aromatase and progesterone-synthesizing capacity. nih.gov It effectively converts fetal and maternal precursors into hormones essential for maintaining pregnancy. nih.govyoutube.com Research has shown that the mid-pregnancy human fetus can synthesize cortisol from the precursor 3β,17α,21-trihydroxypregn-5-en-20-one, highlighting unique fetal pathways. nih.gov The backdoor pathway is particularly active in the fetal testis, underscoring its critical role in development. wikipedia.orgnih.gov
Table 4: Overview of Tissue-Specific Steroidogenesis
| Tissue | Primary Steroid Products/Pathways | Key Enzymes/Features |
|---|---|---|
| Adrenal Cortex | Cortisol, Aldosterone, DHEA, Androstenedione | Zonal expression of CYP11B1, CYP11B2, CYP17A1, CYP21A2. nih.govnih.gov |
| Gonads (Testes) | Testosterone (adult), DHT via backdoor (fetal) | High levels of CYP17A1 (lyase activity), 17β-HSD. plos.org Fetal testis utilizes backdoor pathway. nih.gov |
| Gonads (Ovaries) | Estrogens (from androgens) | High Aromatase (CYP19A1) activity. plos.org |
| Fetal Tissues | DHEA (adrenal), Cortisol, DHT (testis) | Active fetal adrenal zone. Backdoor pathway is crucial in male fetus. nih.govnih.gov Unique precursors used. nih.gov |
| Placenta | Progesterone, Estrogens (from precursors) | Lacks CYP17A1, high in Aromatase and 3β-HSD. nih.gov |
Metabolic Pathways and Biotransformations of 17,20,21 Trihydroxypregn 4 En 3 One
In Vivo Metabolic Processing and Metabolite Identification
In vivo studies are fundamental to understanding the physiological handling of 17,20,21-Trihydroxypregn-4-en-3-one. These investigations reveal how the compound is processed and modified within a living organism, leading to the formation of various metabolites that can be subsequently identified.
Conjugation Reactions (e.g., Sulfation)
Conjugation reactions are a key step in the metabolism of many steroids, increasing their water solubility and facilitating their excretion. In the context of this compound and related compounds, sulfation has been identified as a notable conjugation pathway. For instance, in vitro studies with the ovaries of the Atlantic cod (Gadus morhua) demonstrated the sulfation of 21-hydroxylated steroids. nih.gov This suggests that this compound, which possesses a 21-hydroxyl group, is a likely substrate for sulfotransferase enzymes in vivo, leading to the formation of a sulfate (B86663) conjugate.
Further Reductive or Oxidative Transformations
Beyond conjugation, this compound can undergo further metabolic changes through reduction or oxidation. In vitro incubations of ovarian follicles from the Lusitanian toadfish (Halobatrachus didactylus) with radiolabeled 17-hydroxyprogesterone identified 17,20β,21-trihydroxy-4-pregnen-3-one as a major metabolite. researchgate.netresearchgate.net This transformation involves the reduction of the C20-keto group. Additionally, studies with Atlantic cod ovaries showed the production of 5β-reduced forms of 17,20β,21-P. nih.gov
Oxidative transformations also play a role. The oxidation of 17α,20β- and 17α,20α-dihydroxypregn-4-en-3-ones can lead to the cleavage of the 17-20 bond, resulting in the formation of androst-4-ene-3,17-dione. researchgate.net This indicates that the side chain of this compound can be a target for oxidative cleavage.
In Vitro Metabolic Studies and Enzyme Characterization
In vitro systems, utilizing isolated enzymes or cell cultures, provide a controlled environment to study specific metabolic reactions and identify the enzymes responsible for the biotransformation of this compound.
Enzymatic Metabolism by Isolated Enzymes or Cell Systems
The enzymatic conversion of other steroids can lead to the formation of this compound. For example, hydrocortisone (B1673445) can be enzymatically converted to Reichstein's Substance E. nih.gov In vitro incubations of ovarian tissue from the turbot (Scophthalmus maximus) with 17-hydroxyprogesterone resulted in the synthesis of small quantities of 17,20β,21-trihydroxy-4-pregnen-3-one, the identity of which was confirmed by mass spectrometry. nih.gov Similarly, studies with ovarian follicles from the Lusitanian toadfish identified 17,20β,21-trihydroxy-4-pregnen-3-one as the major metabolite of [3H]-17-hydroxyprogesterone incubations. researchgate.netresearchgate.net These studies highlight the role of specific enzymes within ovarian tissues in the synthesis of this compound.
The metabolism of Reichstein's Substance S (11-deoxycortisol), a related compound, has also been investigated, providing insights into the broader enzymatic pathways that may be involved in the metabolism of this compound. nih.govnih.govwikipedia.org
Microbiological Transformations for Analog Generation
Microorganisms are powerful tools for steroid biotransformations, capable of performing highly specific and stereoselective reactions that can be difficult to achieve through chemical synthesis. These transformations are valuable for generating novel steroid analogs with potential therapeutic applications.
Hydroxylation is a common and important microbiological transformation of steroids. Various fungi have been shown to hydroxylate pregnane (B1235032) derivatives at different positions. nih.gov For instance, entomopathogenic fungi like those from the genus Isaria have demonstrated the ability to hydroxylate progesterone (B1679170) and its derivatives. nih.gov While direct 19-hydroxylation of this compound is not explicitly detailed in the provided context, the capacity of microorganisms to perform such reactions on related steroid structures is well-established. For example, biotransformations of other steroid substrates by filamentous fungi have yielded 19-hydroxy derivatives. nih.gov This suggests the potential for microbiological systems to be used for the targeted 19-hydroxylation of this compound to produce novel analogs.
The table below summarizes the key metabolic transformations and the biological systems in which they have been observed.
| Transformation | Substrate | Product | Biological System | Reference |
| 20-Keto Reduction | 17-hydroxyprogesterone | 17,20β,21-trihydroxy-4-pregnen-3-one | Ovarian follicles (Lusitanian toadfish) | researchgate.netresearchgate.net |
| 20-Keto Reduction | 17-hydroxyprogesterone | 17,20β,21-trihydroxy-4-pregnen-3-one | Ovarian tissue (Turbot) | nih.gov |
| 5β-Reduction | 17,20β,21-P | 5β-reduced 17,20β,21-P | Ovaries (Atlantic cod) | nih.gov |
| Side-chain Cleavage | 17α,20β- and 17α,20α-dihydroxypregn-4-en-3-ones | androst-4-ene-3,17-dione | Chemical (chromic acid) and Enzymatic | researchgate.net |
| Sulfation | 21-hydroxylated steroids | Sulfate conjugates | Ovaries (Atlantic cod) | nih.gov |
| Hydroxylation | Progesterone derivatives | Hydroxylated products | Entomopathogenic fungi (Isaria sp.) | nih.gov |
Reduction Reactions
The metabolism of this compound involves several reduction reactions that are crucial for its biotransformation and subsequent deactivation. These reactions primarily target the A-ring of the steroid nucleus and the ketone group at position C-3, leading to the formation of more polar and readily excretable metabolites. The principal enzymes involved in these reductive pathways are 5α- and 5β-reductases, as well as 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).
In various biological systems, particularly in aquatic vertebrates, this compound undergoes reduction of its characteristic Δ4 double bond in the A-ring. This reaction is catalyzed by steroid 5-reductases, leading to the formation of two possible stereoisomers: a 5α-dihydro derivative or a 5β-dihydro derivative. The 5β-pathway is notably prominent in the metabolism of this compound.
Following the reduction of the A-ring, the 3-keto group is then available for reduction by 3α-HSD and 3β-HSD. These enzymes convert the ketone into a hydroxyl group, resulting in the formation of tetrahydro metabolites. Research in fish has demonstrated the conversion of 17α,20β,21-trihydroxy-4-pregnen-3-one into 5β-reduced metabolites. Specifically, it is metabolized into 17α,20β-dihydroxy-5β-pregnan-3-one, which is then further reduced to 5β-pregnane-3α,17α,20β-triol. researchgate.net This two-step reduction significantly alters the biological activity of the parent steroid.
The table below summarizes the key reduction reactions involved in the metabolic pathway of this compound.
| Substrate | Enzyme(s) | Product(s) |
| This compound | 5β-reductase | 17α,20β-dihydroxy-5β-pregnan-3-one |
| 17α,20β-dihydroxy-5β-pregnan-3-one | 3α-hydroxysteroid dehydrogenase | 5β-pregnane-3α,17α,20β-triol |
These reductive transformations are a critical component of the catabolism of this compound, effectively converting it into inactive forms that can be conjugated and eliminated from the body. The specific enzymes responsible, such as 5α-reductase and 3α-hydroxysteroid dehydrogenase, play a key role in regulating the levels and activity of this potent steroid. nih.govnih.gov
The Steroid this compound: A Key Player in Fish Reproduction
The chemical compound this compound, a significant steroid in the reproductive processes of certain vertebrates, particularly teleost fish, is the focus of this article. This steroid plays a crucial role as a maturation-inducing steroid (MIS), orchestrating the final stages of egg and sperm development. Its biological functions and the intricate endocrine dynamics that govern its activity are essential for successful reproduction in these species.
Biological Functions and Physiological Significance
Role as a Maturation-Inducing Steroid (MIS) in Vertebrate Reproduction (Focus on Teleosts)
In many teleost fish, this compound, also known as 20β-S, is a key hormone that triggers the final steps of reproductive cell maturation. This process is vital for ensuring that eggs and sperm are viable for fertilization.
A critical event in the maturation of an oocyte (egg cell) is Germinal Vesicle Breakdown (GVBD), the resumption of meiosis. Research has shown that this compound is a potent inducer of GVBD in several teleost species. researchgate.netresearchgate.net For instance, in the Lusitanian toadfish (Halobatrachus didactylus), this steroid, along with 17,20β-Dihydroxy-4-pregnen-3-one (17,20β-P), was found to be the most effective at inducing GVBD, with ED50s (the concentration required to induce a half-maximal response) ranging from 9 to 271 nM. researchgate.net Similarly, in the yellowfin porgy (Acanthopagrus latus), this compound was more potent than 17,20β-P in inducing oocyte maturation. nih.gov The biological activity of this steroid is highly specific, with studies on spotted seatrout showing that hydroxylation at the 17α, 20β, and 21 positions is crucial for its high potency in inducing GVBD. researchgate.net
Ovarian follicles of the Lusitanian toadfish, when stimulated with pituitary homogenate, produced significantly more this compound than 17,20β-P, further supporting its role as the primary MIS in this species. researchgate.net The production of this steroid is under the influence of pituitary gonadotropin, which stimulates its synthesis in the ovarian follicular cells. elsevierpure.com
Beyond GVBD, this compound is integral to the entire process of final oocyte maturation (FOM). researchgate.netnih.gov In the Atlantic croaker (Micropogonias undulatus), a substantial increase in the production of this steroid was observed at the time of FOM, suggesting its pivotal role as a maturational steroid in this species. nih.gov Studies on striped bass (Morone saxatilis) have identified a specific, high-affinity receptor for this compound on ovarian membranes, the concentration of which is significantly higher during FOM compared to earlier vitellogenic stages. nih.gov This indicates a targeted mechanism of action for the steroid during this critical reproductive window.
The biosynthesis of this compound involves a shift in steroidogenic pathways within the ovarian follicles during FOM. In the bambooleaf wrasse (Pseudolabrus sieboldi), there is a decrease in C17,20-lyase activity and an increase in 20β-hydroxysteroid dehydrogenase (20β-HSD) activity. researchgate.net This enzymatic shift, coupled with high 21-hydroxylase activity, facilitates the synthesis of this compound. researchgate.net
The influence of this compound extends to male gametes as well. In southern flounder (Paralichthys lethostigma), this steroid has been shown to significantly increase sperm velocity, a phenomenon known as hypermotility. nih.gov This effect is mediated by a specific, high-affinity receptor on the sperm membranes, which appears to be coupled to a G protein and activates adenylyl cyclase. nih.gov The presence and function of this steroid and its receptor in a non-sciaenid species like the flounder suggest that direct progestin stimulation of sperm hypermotility may be a more widespread mechanism among teleosts than previously thought. nih.gov While the role of 17,20β-P in male fish has been reviewed more extensively, the functions of this compound in male reproduction are an active area of research. pherobase.com
Endocrine Dynamics and Feedback Mechanisms
The synthesis and release of this compound are tightly regulated within the reproductive cycle, involving complex interactions with the primary neuroendocrine control center of reproduction.
The concentration of this compound in the blood plasma of teleosts exhibits distinct patterns that are closely tied to the reproductive cycle. In the Lusitanian toadfish, plasma levels of this steroid increase significantly during final maturation and ovulation, coinciding with a drop in estradiol-17β and testosterone (B1683101) levels. researchgate.net Similarly, in striped bass, plasma levels of this compound rise during FOM. nih.gov
However, the temporal patterns can vary between species. A study on tench (Tinca tinca) found that the presumptive maturation-inducing hormone 17,20β-P peaked after the spawning season had ended, while this compound did not show the same pattern, indicating species-specific regulatory mechanisms. nih.gov
Table 1: Research Findings on the Role of this compound in Teleost Reproduction
| Species | Key Finding | Reference |
| Lusitanian toadfish (Halobatrachus didactylus) | A potent inducer of Germinal Vesicle Breakdown (GVBD); produced in significantly higher amounts than 17,20β-P by ovarian follicles stimulated with pituitary homogenate. | researchgate.net |
| Yellowfin porgy (Acanthopagrus latus) | More potent than 17,20β-P in inducing oocyte maturation. | nih.gov |
| Atlantic croaker (Micropogonias undulatus) | Production significantly increases during Final Oocyte Maturation (FOM). | nih.gov |
| Striped bass (Morone saxatilis) | A specific, high-affinity receptor for this steroid is present on ovarian membranes, with significantly higher concentrations during FOM. | nih.gov |
| Southern flounder (Paralichthys lethostigma) | Significantly increases sperm velocity (hypermotility) through a specific receptor on sperm membranes. | nih.gov |
| Bambooleaf wrasse (Pseudolabrus sieboldi) | Synthesized in ovarian follicles during FOM due to a shift in steroidogenic enzyme activity. | researchgate.net |
The production of this compound is ultimately controlled by the Hypothalamic-Pituitary-Gonadal (HPG) axis, the central regulatory pathway for reproduction in vertebrates. nih.govwikipedia.org The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govwikipedia.org
In teleosts, gonadotropins act on the gonads to stimulate the production of steroids. elsevierpure.com The shift in steroidogenesis towards the production of maturation-inducing steroids like this compound is a gonadotropin-mediated event. researchgate.net This involves the activation of key enzymes such as 20β-HSD in the ovarian follicles. elsevierpure.comresearchgate.net The produced steroids, in turn, can exert feedback effects on the HPG axis, although the specific feedback mechanisms of this compound are still being elucidated. nih.gov This intricate interplay ensures that the final stages of gamete maturation are precisely timed with the appropriate physiological and environmental conditions for successful reproduction.
Biological Functions and Physiological Significance
Endocrine Dynamics and Feedback Mechanisms
Influence on Ovarian Fluid Physiology
The production of 17,20,21-Trihydroxypregn-4-en-3-one by ovarian follicle cells marks a critical shift in the steroidogenic pathway, directly impacting the ovarian environment. researchgate.net In species like the Atlantic croaker (Micropogonias undulatus), a substantial increase in the production of this steroid by the ovary occurs at the time of final oocyte maturation (FOM). nih.gov While oocytes in pre-maturational stages accumulate only small amounts, its synthesis surges as oocytes approach meiotic resumption. nih.gov
This compound is synthesized and released by the ovarian follicles into the surrounding fluid, where it acts on the oocyte surface to initiate maturation. researchgate.net For instance, in the Lusitanian toadfish (Halobatrachus didactylus), ovarian follicles stimulated with pituitary homogenate produce significantly higher amounts of this compound compared to other related steroids. researchgate.netresearchgate.net Similarly, studies on the Atlantic cod (Gadus morhua) revealed that its ovaries synthesize this compound from precursors, further suggesting it is the primary MIS in this species. nih.govresearchgate.net The presence and concentration of this steroid in the ovarian fluid are therefore direct physiological indicators of the onset of the final, irreversible stage of oocyte development before ovulation.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of this compound as a maturation-inducing steroid is highly dependent on its specific molecular structure. Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound relates to its biological activity, have been crucial in elucidating the features necessary for its function. These studies typically involve comparing the effectiveness of the primary steroid with various structurally related synthetic or naturally occurring steroids in in-vitro bioassays, such as the induction of germinal vesicle breakdown (GVBD). researchgate.netresearchgate.net
Determinants of Maturation-Inducing Activity
Research has identified several key structural features of the pregnane (B1235032) skeleton that are critical for the maturation-inducing activity of this compound. The most crucial determinants are the hydroxyl (-OH) groups at the C17 and C20 positions of the steroid molecule. researchgate.net
Key structural requirements for activity include:
A 17α-hydroxyl group: This feature is a vital prerequisite for binding to the oocyte's membrane receptor.
A 20β-hydroxyl group: The orientation of the hydroxyl group at the C20 position is stereospecific. The β-configuration is essential for high potency. Substitution with a 20α-hydroxyl group significantly diminishes the steroid's effectiveness. researchgate.net
The Δ4-3-keto configuration: The double bond between C4 and C5 and the ketone group at C3 in the A-ring of the steroid are necessary for maintaining high biological activity. Alterations, such as reduction to a 5β-pregnane structure, lead to a marked decrease in potency. researchgate.net
A 21-hydroxyl group: While the presence of a hydroxyl group at C21 is characteristic of this specific compound, its influence on potency can be neutral. researchgate.net The steroid 17α,20β-dihydroxy-4-pregnen-3-one, which lacks the 21-hydroxyl group, often shows comparable, and in some cases even higher, potency. researchgate.netnih.gov
Comparative Potency with Related Steroids
The effectiveness of this compound in inducing oocyte maturation has been systematically compared with other steroids. These studies confirm its high potency and highlight the specificity of the oocyte receptor.
In bioassays using ovarian follicles from the Lusitanian toadfish, this compound and 17,20β-Dihydroxy-4-pregnen-3-one (17,20β-P) were the most potent steroids, inducing GVBD with ED₅₀ values (the concentration required to induce a 50% response) ranging from 23 to 246 nM and 9 to 271 nM, respectively. researchgate.netresearchgate.net In contrast, other steroids showed significantly lower or no activity. For example, corticosteroids, testosterone (B1683101), and 17β-oestradiol were completely ineffective at inducing GVBD even at high concentrations. researchgate.net
In the yellowfin porgy (Acanthopagrus latus), both this compound (referred to as 20β-S) and 17,20β-P were the most effective inducers of oocyte maturation, with 20β-S being the more potent of the two. nih.gov Other steroids like 11-deoxycortisol and 17α-hydroxyprogesterone could also induce maturation, but only at higher concentrations. nih.gov
Advanced Analytical Methodologies for Research on 17,20,21 Trihydroxypregn 4 En 3 One
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 17,20,21-Trihydroxypregn-4-en-3-one, offering powerful tools for its separation, identification, and quantification. These techniques are essential for distinguishing the target analyte from structurally similar steroids, which is a common analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Profiling
Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone for comprehensive steroid profiling in biological samples. Due to the low volatility of steroids like this compound, a critical step in GC-MS analysis is chemical derivatization. This process enhances the volatility and thermal stability of the analyte, making it suitable for gas-phase analysis. Common derivatization strategies for steroids include the formation of methyloxime (MO) derivatives to protect keto groups, followed by silylation to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov
The derivatized steroids are then separated on a capillary GC column and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) significantly improves selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. While GC-MS is a powerful tool, the extensive sample preparation, including extraction, hydrolysis of conjugates, and derivatization, can be time-consuming and may not be suitable for high-throughput clinical applications. nih.gov However, for detailed research and the diagnosis of certain endocrine disorders, the comprehensive data provided by GC-MS steroid profiling is invaluable. nih.gov
Table 1: Representative GC-MS Conditions for Steroid Profiling (adapted for 20-hydroxypregnane derivatives)
| Parameter | Condition |
| Derivatization | Methoximation followed by silylation (e.g., with N-methyl-N-trimethylsilyl-trifluoroacetamide) |
| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped temperature gradient to achieve separation |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Triple Quadrupole (for MS/MS) |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful alternative to GC-MS for steroid analysis, offering high sensitivity and specificity without the need for derivatization. This technique is particularly well-suited for the analysis of complex biological matrices such as urine. nih.gov LC-HRMS can provide quantitative analysis of a wide range of steroid metabolites, including those of this compound. nih.gov
In a typical LC-HRMS workflow, urine samples are first subjected to enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates. The steroids are then extracted, often using solid-phase extraction (SPE), and separated by liquid chromatography before being detected by a high-resolution mass spectrometer. The high mass accuracy of the instrument allows for the confident identification of analytes based on their exact mass. LC-HRMS has been successfully applied to differentiate patients with various adrenal disorders based on their urinary steroid profiles. nih.gov
Table 2: Key Parameters for LC-HRMS Steroid Profiling in Urine
| Parameter | Details |
| Sample Preparation | Enzymatic hydrolysis followed by solid-phase extraction |
| LC Column | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like ammonium (B1175870) fluoride (B91410) nih.gov |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) |
| Data Analysis | Z-score analysis of steroid excretion compared to control reference intervals nih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of corticosteroids. nih.govnih.gov Various HPLC methods have been developed for the analysis of structurally related compounds, which can be adapted for this compound. Reversed-phase HPLC with C18 columns is a common approach, utilizing mobile phases typically consisting of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. nih.govlcms.cz
Detection is often achieved using a UV detector, as the α,β-unsaturated ketone structure in many corticosteroids provides a chromophore that absorbs in the UV region. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with fluorescence detection (FLD) following derivatization with a fluorescent tag. nih.gov The choice of stationary phase, mobile phase composition, and detector is critical for achieving the desired separation and sensitivity.
Table 3: Representative HPLC Methods for Corticosteroid Separation
| Method | Stationary Phase | Mobile Phase | Detection | Reference |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | UV | nih.gov |
| Reversed-Phase HPLC | Phenyl-Hexyl | Acetonitrile/Water (gradient) | Diode Array Detector (DAD) | asean.org |
| UHPLC | Acclaim 120 C18 | Water/THF/Methanol | UV | lcms.cz |
| HPLC-FLD | C18 | Acetonitrile/Water | Fluorescence (with derivatization) | nih.gov |
Thin-Layer Chromatography (TLC) for Separation and Purity Assessment
Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid method for the separation and qualitative analysis of steroids, including the assessment of purity. bioline.org.br It is particularly useful for monitoring the progress of chemical reactions and for preliminary screening of samples. The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. researchgate.net
The choice of the mobile phase is crucial for achieving good separation of structurally similar steroids. researchgate.net After development, the separated compounds are visualized, often by spraying the plate with a reagent such as a mixture of sulfuric acid and methanol followed by heating, which produces colored spots. asean.org While primarily a qualitative technique, densitometric scanning of the TLC plates can provide quantitative or semi-quantitative information. bioline.org.br
Table 4: Exemplary TLC Systems for Steroid Separation
| Stationary Phase | Mobile Phase System | Visualization | Reference |
| Silica Gel | Dichloromethane/Methanol/Water (95/5/0.2, v/v) | Anisaldehyde/Sulfuric Acid spray | asean.org |
| Silica Gel | Acetonitrile/DMSO (10:90, v/v) | Not specified | researchgate.net |
| Cyano-bonded Silica | Acetone/Water (40:60, v/v) | Not specified | researchgate.net |
Immunological and Receptor-Based Assays
Immunological and receptor-based assays offer high sensitivity and are suitable for the quantification of steroids in biological fluids. These methods rely on the specific binding of an antibody or receptor to the target analyte.
Radioimmunoassay (RIA) for Quantitative Analysis
Radioimmunoassay (RIA) is a highly sensitive technique that has been extensively used for the quantification of steroid hormones. The principle of RIA is based on the competitive binding of a radiolabeled steroid and the unlabeled steroid present in a sample to a limited amount of a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled steroid in the sample.
A significant challenge in steroid RIA is the potential for cross-reactivity, where the antibody binds to structurally similar steroids, leading to inaccurate results. nih.govnih.gov For instance, an antiserum raised against one pregnane (B1235032) derivative may show significant cross-reactivity with other pregnanes. nih.govnih.gov To mitigate this, chromatographic separation of the steroids prior to RIA can be employed to enhance specificity. nih.govnih.gov Despite the challenges of cross-reactivity and the need for handling radioactive materials, RIA remains a valuable tool in steroid research due to its exceptional sensitivity.
Table 5: General Principles of Radioimmunoassay for Steroids
| Step | Description |
| Competition | Unlabeled steroid in the sample competes with a fixed amount of radiolabeled steroid for binding sites on a specific antibody. |
| Separation | The antibody-bound steroid is separated from the free steroid. |
| Detection | The radioactivity of the antibody-bound fraction is measured. |
| Quantification | The concentration of the unlabeled steroid in the sample is determined by comparing its binding to a standard curve. |
Radioreceptor Assays for Ligand Binding Studies
Radioreceptor assays (RRAs) are a fundamental tool for studying the interaction of this compound with its target receptors. These assays are predicated on the principle of competitive binding, where a radiolabeled form of the steroid (or a related ligand) competes with the unlabeled steroid for a limited number of receptor binding sites. By measuring the displacement of the radioligand by increasing concentrations of the unlabeled compound, researchers can determine the binding affinity and specificity of the steroid for its receptor.
In the context of this compound, which is recognized as a maturation-inducing steroid (MIS) in certain teleost fish, radioimmunoassays (RIAs), a specialized type of RRA, have been instrumental. nih.gov RIAs are used to quantify the production of this steroid by ovarian follicles in response to gonadotropin stimulation. For instance, studies have demonstrated a dose-dependent production of this compound by ovarian follicles, which correlates with the induction of germinal vesicle breakdown (GVBD), a key event in oocyte maturation. nih.gov
The high sensitivity of these assays, with detection limits often in the picogram range, allows for the measurement of physiologically relevant concentrations of the steroid. nih.gov Research on the Lusitanian toadfish (Halobatrachus didactylus) identified this compound as a major metabolite and one of the most potent steroids to induce GVBD, with an effective dose (ED50) ranging from 23 to 246 nM in in vitro bioassays. nih.gov Such findings, made possible by radioreceptor techniques, underscore the biological actions of this steroid, which are mediated through both membrane and nuclear receptors.
Table 1: In Vitro Potency of Steroids in Inducing Germinal Vesicle Breakdown (GVBD) in Lusitanian Toadfish Oocytes
| Compound | ED₅₀ Range (nM) |
| This compound | 23 - 246 |
| 17,20β-Dihydroxy-4-pregnen-3-one | 9 - 271 |
This table presents comparative data on the potency of this compound and a related steroid in inducing oocyte maturation, as determined by in vitro bioassays coupled with radioimmunoassay quantification. nih.gov
Spectroscopic and Structural Characterization Techniques
Definitive identification and structural elucidation of steroids like this compound rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular architecture, stereochemistry, and functional groups present in the compound.
¹H NMR Spectroscopy: A proton NMR spectrum would provide a wealth of information. The single olefinic proton at the C4 position would appear as a distinct singlet in the downfield region (typically around δ 5.7 ppm), characteristic of α,β-unsaturated ketones in a steroid A-ring. The protons on the carbons bearing hydroxyl groups (C20 and C21) would produce signals whose chemical shifts and coupling patterns would confirm the side-chain structure and its stereochemistry. The two angular methyl groups (C18 and C19) would give rise to sharp singlet signals in the upfield region, which is a hallmark of the steroid nucleus. The complex, overlapping signals of the numerous methylene (B1212753) (-CH₂) and methine (-CH) protons of the steroid's four-ring system would occupy the intermediate region of the spectrum.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each of the 21 carbon atoms in the molecule. Key diagnostic signals would include the carbonyl carbon at C3 (around δ 199 ppm), the olefinic carbons at C4 and C5, and the carbons attached to hydroxyl groups (C17, C20, and C21), which would appear in the δ 60-90 ppm range. The chemical shifts of the C18 and C19 methyl carbons would also be readily identifiable.
Together, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the definitive confirmation of the compound's complex polycyclic structure and the specific (20R) stereochemistry of the side chain.
Table 2: Predicted Key ¹H and ¹³C NMR Resonances for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | C4-H (Olefinic) | ~ 5.7 |
| ¹H | C18-H₃ (Methyl) | Upfield singlet |
| ¹H | C19-H₃ (Methyl) | Upfield singlet |
| ¹H | C20-H, C21-H₂ (Side-chain) | Diagnostic shifts and couplings |
| ¹³C | C3 (Carbonyl) | ~ 199 |
| ¹³C | C4, C5 (Olefinic) | Downfield region |
| ¹³C | C17, C20, C21 (C-OH) | ~ 60-90 |
| ¹³C | C18, C19 (Methyl) | Upfield region |
This table provides predicted chemical shift ranges for the key functional groups of this compound based on typical values for similar steroid structures.
Synthetic Chemistry and Chemical Derivatization for Academic Research
Laboratory Synthesis of 17,20,21-Trihydroxypregn-4-en-3-one and its Stereoisomers
The laboratory synthesis of this compound, also known as 11-Deoxycortisol, can be approached from more accessible steroid precursors. A common strategy involves the enzymatic or chemical modification of 17α-hydroxyprogesterone. The synthesis of its stereoisomers, particularly the 17α,20β-dihydroxy variant, is also of significant interest in research.
A plausible synthetic route commences with 17α-hydroxyprogesterone. interscienceinstitute.com The initial step is the introduction of a hydroxyl group at the C21 position. This can be accomplished through enzymatic catalysis, for instance, using the steroid 21-hydroxylase enzyme (P450c21 or CYP21A2). nih.govkarger.comrhea-db.org This reaction converts 17α-hydroxyprogesterone into 11-deoxycortisol (17α,21-dihydroxypregn-4-ene-3,20-dione). nih.govkarger.com
The subsequent and final step is the stereospecific reduction of the 20-keto group in 11-deoxycortisol to a hydroxyl group. Microbial biotransformation is an effective method for this conversion. For example, various microorganisms are capable of reducing the C20 ketone, leading to the formation of either the (20R) or (20S) alcohol. The gut microbe Clostridium scindens possesses a 20α-hydroxysteroid dehydrogenase (20α-HSDH) which can perform this reduction. nih.gov
The synthesis of the specific stereoisomer, 17α,20β-dihydroxypregn-4-en-3-one, has been achieved through the biotransformation of 17α-hydroxyprogesterone using recombinant yeast strains such as Saccharomyces cerevisiae or Yarrowia lipolytica. researchgate.net These yeasts can be engineered to express bovine adrenocortical cytochrome P450c17, which not only performs 17α-hydroxylation but can also lead to the formation of 17α,20(α,β)-dihydroxypregn-4-ene-3-ones. researchgate.net
Table 1: Key Reactions in the Laboratory Synthesis of this compound and its Stereoisomers
| Starting Material | Reaction Step | Reagent/Enzyme | Product |
|---|---|---|---|
| 17α-Hydroxyprogesterone | 21-Hydroxylation | Steroid 21-hydroxylase (CYP21A2) | 11-Deoxycortisol |
| 11-Deoxycortisol | 20-Keto Reduction | Microbial 20α-HSDH (e.g., from Clostridium scindens) | This compound |
| 17α-Hydroxyprogesterone | 20-Keto Reduction & Hydroxylation | Recombinant Yeast expressing P450c17 | 17α,20β-Dihydroxypregn-4-en-3-one |
Chemical Modifications and Derivatization for Research Probes
To facilitate research, particularly in the development of immunoassays, this compound can be chemically modified to create research probes, such as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.
The general strategy for creating a steroid hapten involves introducing a linker arm at a position on the steroid molecule that is distant from its key functional groups. This preserves the antigenic determinants of the steroid, allowing for the generation of specific antibodies. elsevierpure.com For steroids with a 3-keto-4-ene structure, like this compound, the C-3 position is a common site for modification.
A typical derivatization involves the formation of an oxime at the C-3 ketone. For instance, a reaction with carboxymethoxylamine hemihydrochloride would yield a 3-(O-carboxymethyl)oxime derivative. This derivative introduces a carboxylic acid group, which can then be coupled to the free amino groups of a protein carrier, such as bovine serum albumin (BSA), using a carbodiimide (B86325) coupling agent. nih.gov This protein-steroid conjugate can then be used to immunize animals to produce antibodies specific to this compound for use in techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). nih.govnih.govnih.gov
Table 2: Example of Derivatization for Immunoassay Probe Development
| Steroid | Derivatization Reaction | Reagent | Derivative | Application |
|---|---|---|---|---|
| This compound | 3-keto-oxime formation | Carboxymethoxylamine | 3-(O-carboxymethyl)oxime derivative | Coupling to protein carrier (e.g., BSA) to form a hapten for immunoassay |
Biocatalytic and Microbial Synthesis for Production and Novel Analog Generation
Biocatalysis, using whole microbial cells or isolated enzymes, offers a powerful and stereospecific approach for the synthesis of this compound and novel related compounds.
The production of this compound has been observed in the ovaries of certain fish species, such as the Atlantic croaker, where it is a major steroid product during final oocyte maturation. This indicates the presence of an efficient endogenous biocatalytic system for its synthesis.
In the laboratory, microbial biotransformation provides a versatile platform for steroid synthesis. Various fungi have been shown to hydroxylate progesterone (B1679170) and its derivatives at different positions. For example, strains of Aspergillus brasiliensis can introduce a hydroxyl group at the C21 position of progesterone, yielding 21-hydroxyprogesterone (deoxycorticosterone). nih.gov The entomopathogenic fungus Isaria farinosa can transform 17α-hydroxyprogesterone into several hydroxylated derivatives. nih.gov
Recombinant microorganisms are particularly valuable for targeted synthesis. The expression of specific steroidogenic enzymes in easily culturable hosts like yeast or bacteria allows for controlled and efficient production. For instance:
Yeast (Saccharomyces cerevisiae, Yarrowia lipolytica) : These have been engineered to express bovine cytochrome P450c17, which catalyzes the conversion of progesterone to 17α-hydroxyprogesterone. researchgate.net Further enzymatic action within the yeast can lead to the reduction of the C20 ketone.
Bacillus megaterium : This bacterium possesses an endogenous 20β-hydroxysteroid dehydrogenase (20β-HSD) which can be utilized for the efficient production of 17α,20β-dihydroxyprogestogens. researchgate.net
Schizosaccharomyces pombe : This fission yeast has been used to express human CYP11B1, which can convert 11-deoxycortisol to cortisol through 11β-hydroxylation, demonstrating the potential for specific hydroxylation steps in a microbial system. oup.com
These microbial systems not only allow for the production of the target compound but also open avenues for generating novel analogs by introducing different steroid precursors or by using a panel of diverse microbial strains with different enzymatic capabilities.
Table 3: Examples of Microbial Systems for Steroid Biotransformation
| Microorganism | Enzyme System | Substrate | Key Product(s) |
|---|---|---|---|
| Aspergillus brasiliensis | Endogenous hydroxylases | Progesterone | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone |
| Isaria farinosa | Endogenous hydroxylases | 17α-Hydroxyprogesterone | 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesterone |
| Yarrowia lipolytica (recombinant) | Bovine P450c17 | Progesterone | 17α-Hydroxyprogesterone |
| Bacillus megaterium | Endogenous 20β-HSD | 17α-Hydroxyprogesterone | 17α,20β-Dihydroxypregn-4-en-3-one |
| Clostridium scindens | Steroid-17,20-desmolase, 20α-HSDH | Cortisol | 11β-hydroxyandrostenedione, 20α-dihydrocortisol |
Future Directions and Emerging Research Avenues
Unraveling Complex Regulatory Networks in Steroidogenesis
The biosynthesis of 17,20,21-Trihydroxypregn-4-en-3-one, particularly the 17α,20β,21-trihydroxy-4-pregnen-3-one (20β-S) isomer, has been primarily elucidated in the context of reproductive physiology in certain teleost fish. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov Future research is poised to delve deeper into the complex regulatory networks that control its production, moving from established pathways to a more comprehensive understanding of the enzymatic and hormonal control mechanisms.
Research in various fish species, including turbot (Scophthalmus maximus), Atlantic cod (Gadus morhua), and spotted seatrout (Cynoscion nebulosus), has established that this compound is synthesized from earlier steroid precursors such as pregnenolone (B344588) and 17-hydroxyprogesterone. nih.govnih.govnih.gov The conversion of 17-hydroxyprogesterone to 17,21-dihydroxy-4-pregnene-3,20-dione (11-deoxycortisol) and the subsequent action of 20β-hydroxysteroid dehydrogenase (20β-HSD) appear to be critical steps in its biosynthesis. nih.gov
However, the precise regulation of these enzymatic steps remains an area of active investigation. Future studies should focus on:
Transcriptional and post-transcriptional regulation of key steroidogenic enzymes: Investigating the factors that control the expression and activity of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), and 20β-HSD will be crucial. nih.gov
Hormonal control loops: While gonadotropins are known to stimulate its production, the detailed feedback mechanisms and the interplay with other hormones at the molecular level need to be unraveled.
The role of nuclear receptors: The pregnane (B1235032) X receptor (PXR) is a known sensor for various steroids and xenobiotics, regulating the expression of metabolic enzymes. elsevierpure.com Future research should investigate whether this compound or its precursors interact with PXR or other nuclear receptors, potentially influencing its own synthesis or the metabolism of other steroids. While PXR is known to be activated by various pregnanes, its specific interaction with this compound has yet to be explored. elsevierpure.com
Comparative steroidomics: Expanding studies to a wider range of vertebrate species will help to understand the evolutionary conservation and divergence of the regulatory networks involved in the synthesis of this and other C21 steroids.
A deeper understanding of these regulatory networks will not only provide fundamental insights into steroidogenesis but may also reveal points of intervention for modulating its production in relevant physiological or pathological states.
Exploration of Novel Physiological Roles in Diverse Biological Systems
The most well-documented physiological role of this compound is as a maturation-inducing steroid (MIS) in several species of fish. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov It plays a critical role in final oocyte maturation, the process where oocytes resume meiosis and become competent for fertilization. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov Studies have shown that its production increases significantly during this period and that it is highly potent in inducing germinal vesicle breakdown (GVBD) in vitro. nih.govresearchgate.netresearchgate.net
The structure-activity relationship of this steroid is crucial for its biological function, with hydroxylations at the 17α, 20β, and 21 positions contributing to its high potency in inducing GVBD. nih.govresearchgate.net
Despite the compelling evidence in fish, the physiological roles of this compound in other biological systems, particularly in mammals, remain largely unexplored. This represents a significant and exciting frontier for future research. Key research questions include:
Presence and biosynthesis in mammals: A critical first step is to determine whether this compound is endogenously produced in mammalian tissues, such as the adrenal glands, gonads, or the central nervous system. While the adrenal cortex is a primary site of steroidogenesis, the specific production of this compound in mammals has not been definitively established. youtube.com
Interaction with mammalian receptors: Investigating the binding affinity and functional activity of this compound at mammalian steroid receptors, including the glucocorticoid, mineralocorticoid, androgen, and progesterone (B1679170) receptors, is essential. Furthermore, its potential interaction with other receptors, such as the NMDA receptor, which is modulated by other pregnane-based steroids, warrants investigation. nih.gov
Potential as a biomarker: If found to be present and regulated in mammals, this steroid could serve as a biomarker for various physiological or pathological conditions. news-medical.net For instance, alterations in steroid profiles are indicative of various diseases, and the inclusion of a broader range of steroids in analytical panels could enhance diagnostic capabilities. mdpi.com
Pheromonal effects: Some steroids are known to act as pheromones in mammals, influencing reproductive physiology and behavior. nih.gov Future studies could explore whether this compound is excreted and has any pheromonal activity.
The exploration of these novel physiological roles could significantly expand our understanding of the endocrine system and potentially open up new therapeutic avenues. The development of more sensitive analytical methods will be paramount to detecting potentially low concentrations of this steroid in mammalian systems.
Advancements in Analytical and Synthetic Methodologies for Pregnane Steroids
Progress in understanding the biological significance of this compound is intrinsically linked to the development of robust and sensitive analytical and synthetic methods. While traditional techniques have been instrumental in its initial identification, emerging technologies offer the potential for more detailed and high-throughput investigations. nih.govnih.gov
Analytical Methodologies:
Current methods for the identification and quantification of this compound in biological samples, primarily from fish, have relied on a combination of:
Chromatographic separation: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been used to separate it from other steroids. nih.govnih.govnih.gov
Mass spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) has been used to confirm its identity. nih.govnih.gov
Immunoassays: Radioimmunoassays have been developed to measure its concentration in plasma. nih.gov
Future advancements in analytical chemistry will be critical for a more comprehensive understanding of this compound. Areas for development include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is becoming the gold standard for steroid analysis. Developing and validating a specific LC-MS/MS method for this compound would enable its accurate quantification in a variety of biological matrices, including mammalian tissues and fluids where concentrations may be very low.
High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, aiding in the unambiguous identification of novel steroids and their metabolites.
Steroid profiling and metabolomics: The use of advanced MS techniques in a metabolomics approach will allow for the simultaneous measurement of a large panel of steroids, providing a more holistic view of the steroidogenic pathways and how they are altered in different physiological states.
Synthetic Methodologies:
The availability of pure this compound is essential for conducting biological assays and for use as an analytical standard. While it is commercially available, the development of more efficient and stereoselective synthetic routes remains an important research area. An efficient synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631) from 9α-hydroxyandrostenedione has been reported, showcasing the potential for developing novel synthetic pathways for related pregnane steroids. researchgate.net Future research in synthetic chemistry could focus on:
Novel catalytic methods: The development of new catalysts for stereoselective hydroxylations and other key transformations could significantly improve the efficiency and yield of the synthesis.
Biocatalysis: The use of enzymes or whole-cell systems for specific hydroxylation steps could offer a green and highly selective alternative to traditional chemical methods.
Total synthesis: The development of novel total synthesis strategies would not only provide access to the natural product but also allow for the creation of a diverse range of analogues for structure-activity relationship studies.
These advancements in analytical and synthetic chemistry will be instrumental in driving future research into the biology of this compound and other pregnane steroids.
Q & A
Q. How should researchers design assays to evaluate the compound’s potential off-target effects on non-steroid receptors?
- Methodological Answer :
- High-throughput screening : Utilize broad-panel kinase or GPCR assays (e.g., Eurofins Cerep) to identify off-target interactions .
- CRISPR-Cas9 knockout models : Generate receptor-null cell lines (e.g., AR-KO, ER-KO) to isolate specific signaling pathways .
- Transcriptomic profiling : Conduct RNA-seq or NanoString analysis to detect unexpected pathway activation (e.g., inflammatory or apoptotic markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
